

The Discovery and Enduring Utility of 2-Iodobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodobiphenyl

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobiphenyl, an ortho-substituted halobiphenyl, has carved a significant niche in the landscape of organic synthesis since its discovery. Its unique structural arrangement, featuring a sterically accessible iodine atom ortho to a phenyl group, renders it a valuable precursor and building block in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of **2-Iodobiphenyl**, tailored for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, comprehensive experimental protocols for its synthesis and key reactions, and visual representations of its utility in constructing complex molecular architectures.

Discovery and History

While the precise moment of the first synthesis of **2-Iodobiphenyl** is not definitively documented in a singular, seminal publication, its emergence is intrinsically linked to the pioneering work in organometallic chemistry in the early 20th century. The advancements in reactions involving organohalides, particularly the Ullmann reaction, and the development of diazonium salt chemistry provided the foundational methods for the synthesis of various substituted biphenyls.

The American chemist Henry Gilman, a prominent figure in organometallic chemistry, extensively explored the reactivity of organohalides and their coupling reactions.^{[1][2][3][4][5]} While a direct claim to the "discovery" of **2-iodobiphenyl** is not explicitly found, his comprehensive work on Grignard reagents and organocopper compounds (which led to the development of the Gilman reagent) laid the groundwork for the synthesis and utilization of compounds like **2-iodobiphenyl**.^{[1][6]} The synthesis of **2-iodobiphenyl** from 2-aminobiphenyl via a Sandmeyer-type reaction is a classic example of the synthetic methodologies being developed during that era.^[7] This method, involving the diazotization of the amine followed by iodide substitution, became a standard procedure for introducing iodine into an aromatic ring.

The significance of **2-iodobiphenyl** grew with the advent of modern cross-coupling reactions, most notably the Suzuki-Miyaura and other palladium-catalyzed transformations. These reactions unlocked the vast potential of **2-iodobiphenyl** as a versatile coupling partner for the construction of complex biaryl and polycyclic aromatic systems, solidifying its importance in contemporary organic synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of **2-iodobiphenyl** is crucial for its effective use in research and development. The following table summarizes its key quantitative data.

Property	Value
Molecular Formula	C ₁₂ H ₉ I
Molecular Weight	280.10 g/mol
CAS Number	2113-51-1
Appearance	White to pale yellow crystalline powder or clear colorless to yellow liquid
Melting Point	70-75 °C
Boiling Point	300-305 °C (decomposes)
Density	1.59 g/mL at 25 °C
Refractive Index (n _{20/D})	1.662
Solubility	Soluble in organic solvents (e.g., DCM, THF, ethanol); insoluble in water.
¹ H NMR (400 MHz, CDCl ₃)	δ 7.98 (dd, J = 8.0, 1.0 Hz, 1H), 7.48 – 7.32 (m, 7H), 7.06 (ddd, J = 9.2, 7.4, 1.8 Hz, 1H) ppm
¹³ C NMR (101 MHz, CDCl ₃)	δ 146.58, 144.15, 139.44, 130.04, 129.23, 128.74, 128.07, 127.91, 127.60, 98.59 ppm
Mass Spectrum (EI)	m/z (%) = 280 (M ⁺ , 100), 152 (M ⁺ - I, 85), 151 (35), 76 (20)
IR (KBr, cm ⁻¹)	3055 (Ar-H stretch), 1585, 1475, 1435 (C=C stretch), 750, 700 (Ar-H bend)

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-Iodobiphenyl** and its application in two cornerstone cross-coupling reactions.

Synthesis of 2-Iodobiphenyl from 2-Aminobiphenyl[8]

This procedure follows a classical Sandmeyer-type reaction, a reliable method for the introduction of an iodo group onto an aromatic ring.

Experimental Workflow:

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **2-Iodobiphenyl**.

Materials:

- 2-Aminobiphenyl (1.0 equiv)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Tetrahydrofuran (THF)
- Water (H_2O)
- Ethyl Acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel

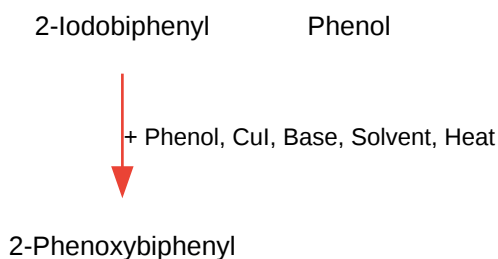
Procedure:

- **Diazotization:** In a round-bottom flask, dissolve 2-aminobiphenyl in a mixture of tetrahydrofuran and 4M aqueous hydrochloric acid. Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
- **Iodination:** To the cold diazonium salt solution, add a solution of potassium iodide in water dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- **Work-up:** Quench the reaction by the dropwise addition of a 1M aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
- **Washing and Drying:** Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford **2-Iodobiphenyl** as a colorless liquid.

Ullmann Condensation: Synthesis of 2-Phenoxybiphenyl

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds. This protocol describes the synthesis of 2-phenoxybiphenyl from **2-iodobiphenyl** and phenol.

Reaction Scheme:



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Caption: Ullmann condensation of **2-iodobiphenyl** and Phenol.

Materials:

- **2-iodobiphenyl** (1.0 equiv)
- Phenol (1.2 equiv)
- Copper(I) Iodide (CuI, 0.1 equiv)
- Potassium Carbonate (K₂CO₃, 2.0 equiv)
- N,N-Dimethylformamide (DMF)
- Toluene
- Water
- Brine

Procedure:

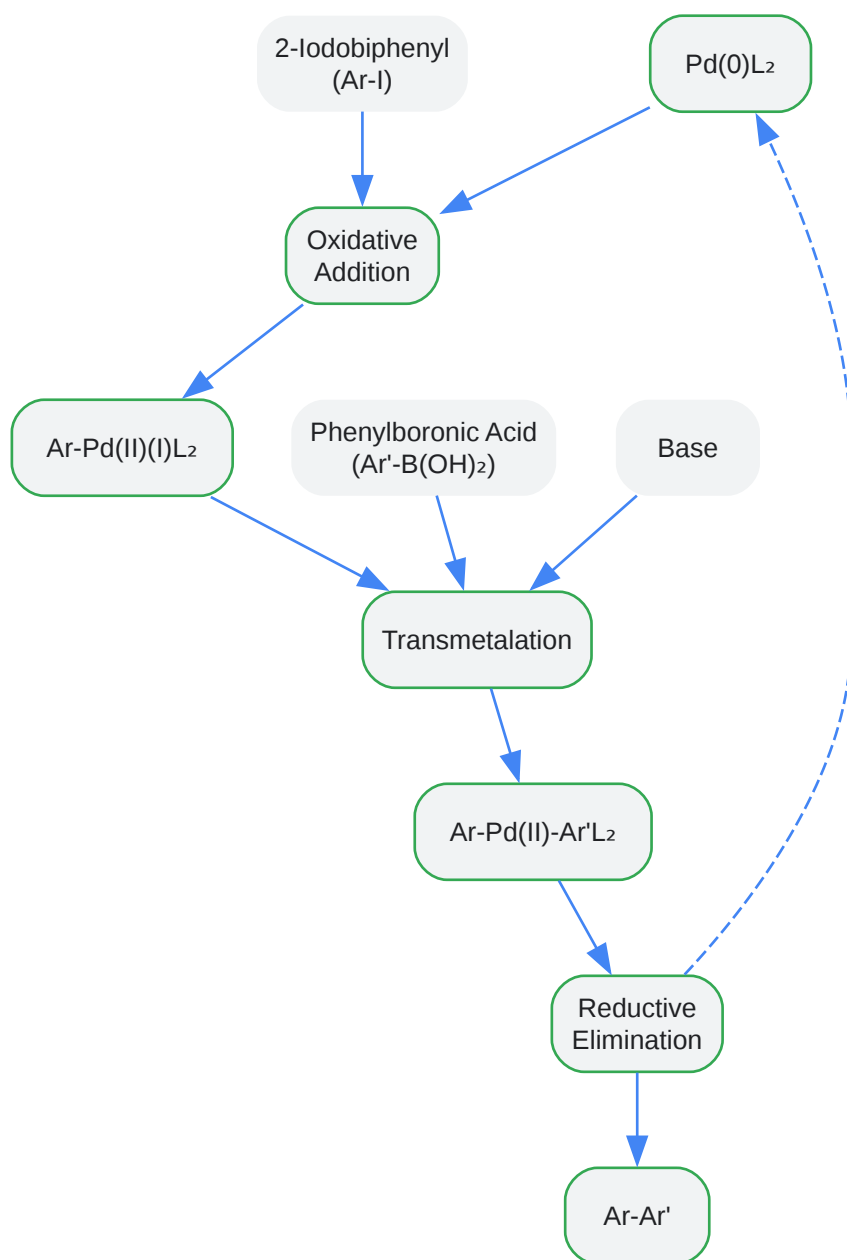
- Reaction Setup: To a flame-dried Schlenk tube, add **2-iodobiphenyl**, phenol, copper(I) iodide, and potassium carbonate.
- Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add anhydrous N,N-dimethylformamide via syringe.
- Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours.
- Work-up: Cool the reaction to room temperature and dilute with toluene. Filter the mixture through a pad of celite to remove insoluble salts.
- Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and brine (1 x 50 mL).

- **Drying and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-phenoxybiphenyl.

Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Phenylbiphenyl (o-Terphenyl)[9]

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. This protocol details the synthesis of 2-phenylbiphenyl from **2-iodobiphenyl** and phenylboronic acid.

Catalytic Cycle:



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Caption: Suzuki-Miyaura catalytic cycle.

Materials:

- **2-Iodobiphenyl** (1.0 equiv)
- **Phenylboronic Acid** (1.2 equiv)

- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 0.02 equiv)
- Triphenylphosphine (PPh_3 , 0.08 equiv)
- Potassium Carbonate (K_2CO_3 , 3.0 equiv)
- 1,4-Dioxane
- Water
- Ethyl Acetate
- Brine

Procedure:

- **Reaction Setup:** In a Schlenk tube, combine **2-iodobiphenyl**, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
- **Inert Atmosphere:** Seal the tube with a septum, evacuate, and backfill with argon. Repeat this cycle three times.
- **Solvent Addition:** Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
- **Reaction:** Heat the reaction mixture to 80 °C and stir for 12 hours.
- **Work-up and Extraction:** Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
- **Drying and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenylbiphenyl.

Applications in Synthesis

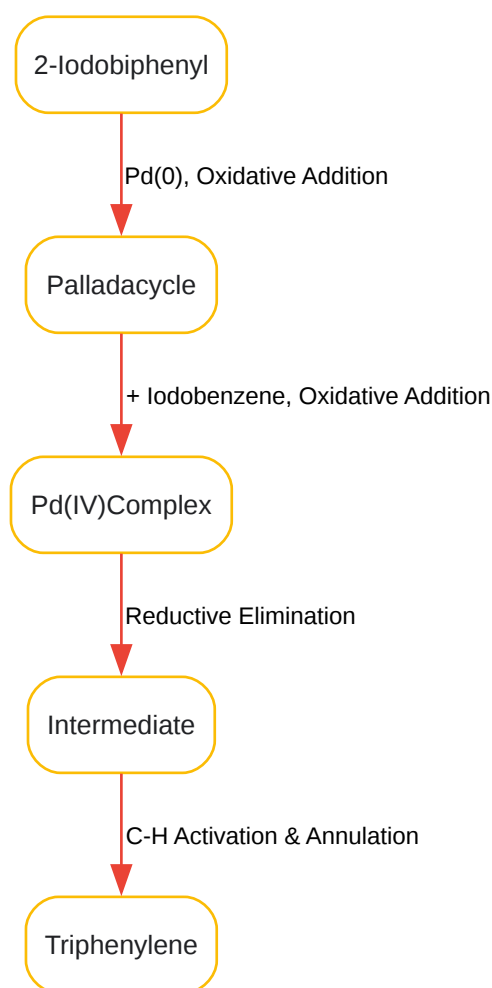
The utility of **2-iodobiphenyl** extends beyond simple biaryl formation. It serves as a key starting material for the synthesis of more complex polycyclic aromatic hydrocarbons through

cascade or domino reactions.

Synthesis of Triphenylene[10]

A notable application of **2-Iodobiphenyl** is in the palladium-catalyzed synthesis of triphenylenes. This reaction proceeds through a dual C-H activation and double C-C bond formation, offering an efficient route to this class of compounds.

Reaction Pathway:



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Caption: Pathway for the synthesis of Triphenylene.

This synthetic strategy highlights the ability to construct intricate molecular frameworks from readily available starting materials like **2-Iodobiphenyl**, showcasing its importance in materials

science and the synthesis of functional organic molecules.

Conclusion

2-Iodobiphenyl has proven to be a remarkably versatile and enduring reagent in organic chemistry. From its historical roots in the development of fundamental synthetic methodologies to its current role as a cornerstone in modern cross-coupling reactions, its importance cannot be overstated. For researchers and professionals in drug development and materials science, a thorough understanding of the properties, synthesis, and reactivity of **2-Iodobiphenyl** is essential for the design and execution of efficient and innovative synthetic strategies. The detailed protocols and data presented in this guide serve as a valuable resource for harnessing the full potential of this important chemical entity.

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